18-Methylethinylestradiol
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Overview
Description
18-Methylethinylestradiol: is a synthetic estrogenic compound derived from estradiol. It is structurally similar to ethinylestradiol, a widely used estrogen in oral contraceptives. This compound is known for its potent estrogenic activity and is used in various hormonal therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethinylestradiol typically involves the modification of estrone. The process includes the introduction of an ethynyl group at the 17α-position and a methyl group at the 18-position. The reaction conditions often involve the use of strong bases and catalysts to facilitate the addition of these groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 18-Methylethinylestradiol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry: 18-Methylethinylestradiol is used as a reference compound in the study of estrogenic activity and the development of new synthetic estrogens.
Biology: In biological research, this compound is used to study estrogen receptor interactions and the effects of estrogenic compounds on cellular processes.
Medicine: Medically, this compound is investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: In the pharmaceutical industry, this compound is used in the formulation of hormonal therapies and contraceptives.
Mechanism of Action
18-Methylethinylestradiol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions.
Comparison with Similar Compounds
Ethinylestradiol: A widely used synthetic estrogen in oral contraceptives.
Estradiol: A natural estrogen with similar biological activity but different pharmacokinetic properties.
Mestranol: Another synthetic estrogen used in combination with progestins in contraceptives.
Uniqueness: 18-Methylethinylestradiol is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its stability and bioavailability compared to natural estrogens like estradiol.
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17-,18-,19+,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWHNVDYOVIIX-MJCUULBUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14012-72-7 |
Source
|
Record name | 18-Methylethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014012727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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